molecular formula C22H29N3O5S B11155520 1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11155520
M. Wt: 447.5 g/mol
InChI Key: KMAURBKBNOCNGY-UHFFFAOYSA-N
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Description

1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a pyrrolidine ring, and a sulfamoyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring or the sulfamoyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a furan ring, and a sulfamoyl group. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications.

Properties

Molecular Formula

C22H29N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

1-[4-(dipropylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H29N3O5S/c1-3-11-24(12-4-2)31(28,29)20-9-7-18(8-10-20)25-16-17(14-21(25)26)22(27)23-15-19-6-5-13-30-19/h5-10,13,17H,3-4,11-12,14-16H2,1-2H3,(H,23,27)

InChI Key

KMAURBKBNOCNGY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3

Origin of Product

United States

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